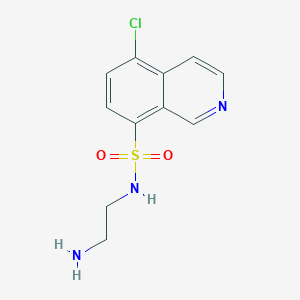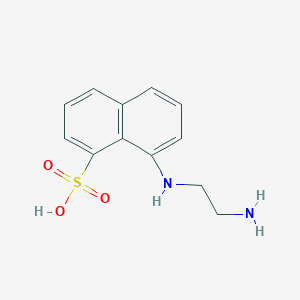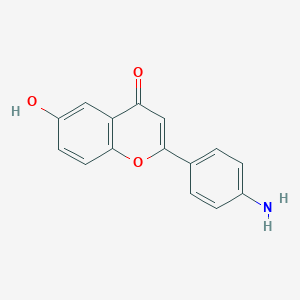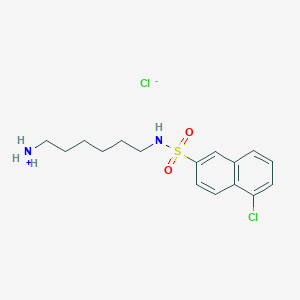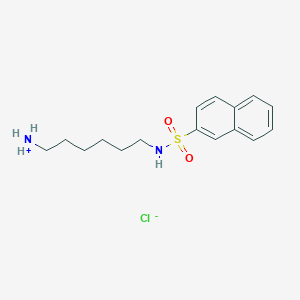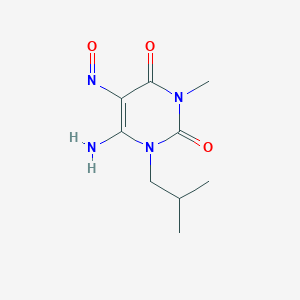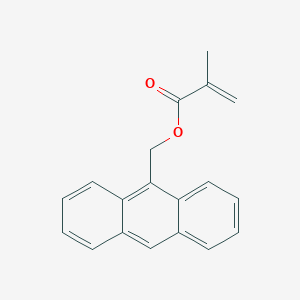
9-Antracenilmetil metacrilato
Descripción general
Descripción
9-Anthracenylmethyl methacrylate, also known as 9-Anthracenylmethyl methacrylate, is a useful research compound. Its molecular formula is C19H16O2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Anthracenylmethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Anthracenylmethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Anthracenylmethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polimerización
El 9-antracenilmetil metacrilato se puede utilizar en diferentes condiciones de polimerización, como la polimerización clásica, la fotopolimerización y la polimerización radical por transferencia de átomos (ATRP) .
Aplicaciones biomédicas
En el campo de las aplicaciones biomédicas y de diagnóstico, el polímero resultante de this compound (pAMMA) está unido en la superficie de las nanopartículas .
Detección de ADN
La unión de pAMMA en la superficie de las nanopartículas magnéticas conduce a una amplificación significativa de la señal de fluorescencia para la detección de ADN .
Rendimiento de la batería de iones de litio
Este monómero se utiliza para preparar aglutinantes poliméricos conductores para ánodos de Si, que mejoran el rendimiento de la batería de iones de litio al aumentar el contenido aromático .
Cinética de adsorción
La cinética de adsorción de los polímeros en la superficie de SiO2 se puede medir utilizando this compound .
Electrónica orgánica
Ciencia de los materiales
También encuentra aplicaciones en el campo de la ciencia de los materiales.
Fotofísica
El compuesto se utiliza en el campo de la fotofísica debido a sus propiedades únicas.
Mecanismo De Acción
Target of Action
9-Anthracenylmethyl methacrylate (AMMA) is primarily used as a monomer in the synthesis of polymers .
Mode of Action
AMMA can undergo different types of polymerization, such as classical polymerization, photopolymerization, and Atom Transfer Radical Polymerization (ATRP) . During these processes, the double bond in the methacrylate group of AMMA opens up and reacts with other monomers or polymers, leading to the formation of long-chain polymers .
Biochemical Pathways
For instance, the resulting polymer, pAMMA, can be linked on the surface of nanoparticles for use in biomedical and diagnostic applications .
Result of Action
The primary result of AMMA’s action is the formation of polymers with unique properties. For example, when used in the synthesis of pAMMA, the resulting polymer can be linked on the surface of nanoparticles, leading to a significant amplification of the fluorescence signal for DNA detection .
Action Environment
The polymerization of AMMA can be influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by the temperature, the presence of a catalyst, and the concentration of the monomer . Additionally, AMMA should be stored in a cool, dry environment to prevent it from absorbing moisture, which could potentially interfere with its reactivity .
Safety and Hazards
Direcciones Futuras
The resulting 9-anthracenylmethyl methacrylate polymer (pAMMA) has been used in biomedical and diagnosis applications, particularly in the amplification of the fluorescence signal for DNA detection . In another domain, this monomer is used to prepare conductive polymer binders for Si anode, that improve the Lithium ion battery performance by increasing the aromatic content .
Análisis Bioquímico
Biochemical Properties
9-Anthracenylmethyl methacrylate plays a significant role in biochemical reactions, particularly as a fluorescent copolymer used in optic fiber sensors for the determination of tetracycline . This compound interacts with various biomolecules, including enzymes and proteins, through its methacrylate group, which can undergo polymerization reactions. The interactions between 9-Anthracenylmethyl methacrylate and these biomolecules are primarily based on its ability to form covalent bonds, thereby altering the biochemical pathways in which these biomolecules are involved .
Cellular Effects
The effects of 9-Anthracenylmethyl methacrylate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the fluorescent properties of 9-Anthracenylmethyl methacrylate make it useful in imaging applications, where it can be used to track cellular processes and interactions . Additionally, its ability to form covalent bonds with cellular proteins can lead to changes in protein function and cellular behavior .
Molecular Mechanism
At the molecular level, 9-Anthracenylmethyl methacrylate exerts its effects through binding interactions with biomolecules. The methacrylate group of the compound can undergo polymerization, leading to the formation of long polymer chains that can interact with cellular components . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Furthermore, 9-Anthracenylmethyl methacrylate can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Anthracenylmethyl methacrylate change over time due to its stability and degradation properties. The compound is relatively stable when stored under cold conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used as a fluorescent marker . These effects are dependent on the concentration and exposure time of the compound.
Dosage Effects in Animal Models
The effects of 9-Anthracenylmethyl methacrylate vary with different dosages in animal models. At low doses, the compound can be used effectively as a fluorescent marker without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.
Metabolic Pathways
9-Anthracenylmethyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the cell . The compound can affect metabolic flux by altering the levels of metabolites involved in these pathways. For example, its interaction with enzymes involved in polymerization reactions can lead to changes in the production of polymeric compounds within the cell .
Transport and Distribution
The transport and distribution of 9-Anthracenylmethyl methacrylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it accumulates and exerts its effects. The localization of 9-Anthracenylmethyl methacrylate within cells can influence its activity and function, particularly in imaging applications where its fluorescent properties are utilized .
Subcellular Localization
The subcellular localization of 9-Anthracenylmethyl methacrylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, cytoplasm, or other organelles, where it interacts with cellular components and influences their function. This localization is crucial for its role in imaging and biochemical applications, as it allows for precise tracking of cellular processes .
Propiedades
IUPAC Name |
anthracen-9-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13(2)19(20)21-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYSISMEPNOHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51960-29-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 9-anthracenylmethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51960-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70953610 | |
| Record name | (Anthracen-9-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31645-35-9 | |
| Record name | 9-Anthrylmethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Anthracen-9-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthracenylmethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does poly(9-anthracenylmethyl methacrylate) (PAMMA) interact with single-walled carbon nanotubes (SWNTs) and what are the downstream effects?
A1: PAMMA interacts with SWNTs through a combination of mechanisms:
- Diameter Selectivity: PAMMA exhibits a preference for dispersing smaller-diameter SWNTs, particularly those with (6,5) chirality when in dimethylformamide (DMF). [] This suggests a size-dependent interaction between the polymer and the nanotubes.
- Metallicity Selectivity: PAMMA preferentially disperses semiconducting SWNTs. [] This selectivity is attributed to photon-induced dipole-dipole interactions between the anthracene chromophore in PAMMA and the SWNTs.
- Solvent-Dependent Conformation: The solvent used influences PAMMA's conformation and, consequently, its diameter selectivity. In chloroform, PAMMA selects larger-diameter SWNTs (8,4) and (7,6), suggesting a conformational change in the polymer. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
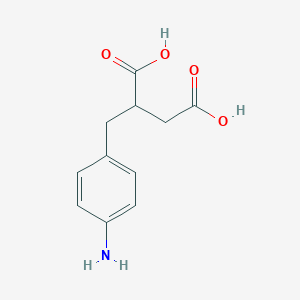

![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)
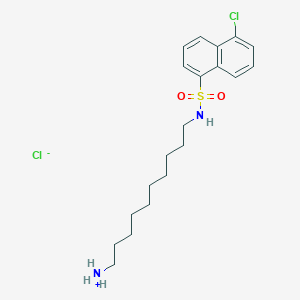

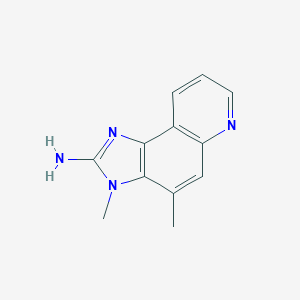
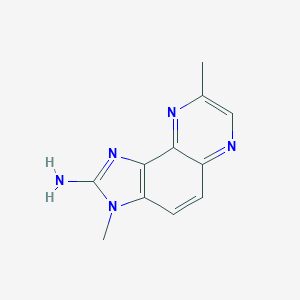
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)
